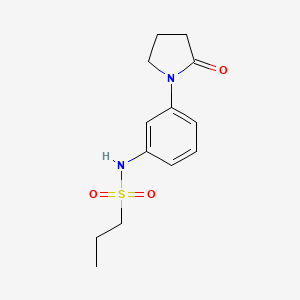
N-(3-(2-oxopyrrolidin-1-yl)phenyl)propane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-(2-oxopyrrolidin-1-yl)phenyl)propane-1-sulfonamide” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This type of structure is widely used by medicinal chemists to create compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, as different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for increased three-dimensional coverage due to the non-planarity of the ring, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
The chemical reactions involving “this compound” are likely to be influenced by the pyrrolidine ring in its structure . This ring allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The structure–activity relationship (SAR) of the studied compounds can also be investigated .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are likely to be influenced by the pyrrolidine ring in its structure . This structure allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Rearrangement and Synthesis : A study demonstrated the rearrangement of threonine and serine-based sulfonamides to yield chiral pyrrolidin-3-ones, providing insights into the scope and limitations of this unexpected outcome (Králová et al., 2019).
- Catalyzed Cross Coupling : Another research focused on the catalyzed cross-coupling of 3-bromopyridine and sulfonamides, resulting in N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides (Han, 2010).
- Antimicrobial Evaluation : Novel N-sulfonates displaying potential biological activity were synthesized, with some showing high activity against bacteria and fungi, highlighting the biological applications of such compounds (Fadda et al., 2016).
Applications in Material Science and Catalysis
- Graphene Oxide Anchored Sulfonic Acid : This catalyst demonstrated high efficiency and recyclability for the synthesis of carbonitriles, showing the versatility of sulfonamide derivatives in green chemistry (Zhang et al., 2016).
- Ionic Liquid Catalyst for Oxidative Desulfurization : A novel ionic liquid demonstrated unprecedented activity in the oxidative desulfurization of diesel, offering a green approach to reducing sulfur content in fuels (Hao et al., 2019).
Wirkmechanismus
The mechanism of action of “N-(3-(2-oxopyrrolidin-1-yl)phenyl)propane-1-sulfonamide” is likely to be influenced by the pyrrolidine ring in its structure . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Zukünftige Richtungen
The future directions in the study of “N-(3-(2-oxopyrrolidin-1-yl)phenyl)propane-1-sulfonamide” could involve further exploration of the pharmacophore space due to sp3 hybridization . Additionally, the influence of steric factors on biological activity could be investigated, as well as the structure–activity relationship (SAR) of the studied compounds . This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .
Eigenschaften
IUPAC Name |
N-[3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-2-9-19(17,18)14-11-5-3-6-12(10-11)15-8-4-7-13(15)16/h3,5-6,10,14H,2,4,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYYJFAMZBKJNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC(=CC=C1)N2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-({[2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
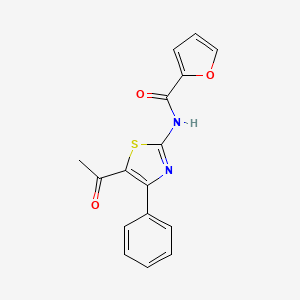

![4-[6-[(3-fluorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2702505.png)
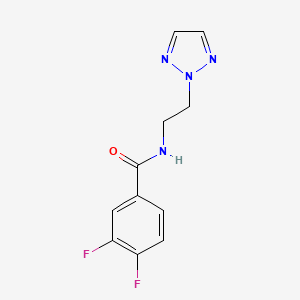
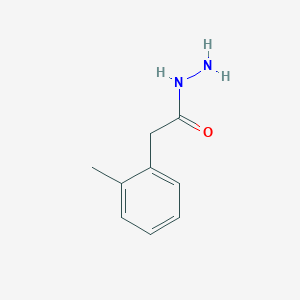

![3-(3,5-dimethylphenyl)-7-(1H-imidazol-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2702514.png)
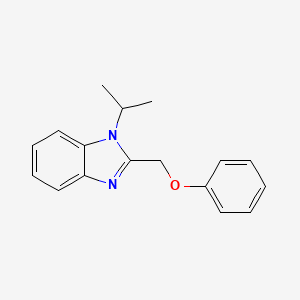

![Methyl 5-methyl-4-[3-(prop-2-enoylamino)propanoylamino]thiophene-2-carboxylate](/img/structure/B2702517.png)

